molecular formula C16H19N3 B11948742 4'-Ethyl-4-dimethylaminoazobenzene CAS No. 5302-41-0

4'-Ethyl-4-dimethylaminoazobenzene

Cat. No.: B11948742
CAS No.: 5302-41-0
M. Wt: 253.34 g/mol
InChI Key: DGQBCKAZUSBZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Ethyl-4-dimethylaminoazobenzene is an organic compound with the molecular formula C16H19N3. It belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-4-dimethylaminoazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include:

    Diazotization: 4-ethyl aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium to form 4’-Ethyl-4-dimethylaminoazobenzene.

Industrial Production Methods

Industrial production methods for 4’-Ethyl-4-dimethylaminoazobenzene are similar to laboratory synthesis but are scaled up. The process involves:

    Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Nitro derivatives of 4’-Ethyl-4-dimethylaminoazobenzene.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4’-Ethyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in biological staining and as a marker in molecular biology experiments.

    Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 4’-Ethyl-4-dimethylaminoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and interactions with other molecules, making it useful in applications such as chemical sensing and photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminoazobenzene: Lacks the ethyl group but shares similar properties and applications.

    Ethyl 4-dimethylaminobenzoate: Similar structure but different functional groups, used as a photoinitiator.

Uniqueness

4’-Ethyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical properties and makes it suitable for specialized applications in photochemistry and materials science.

Properties

CAS No.

5302-41-0

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4-[(4-ethylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3/c1-4-13-5-7-14(8-6-13)17-18-15-9-11-16(12-10-15)19(2)3/h5-12H,4H2,1-3H3

InChI Key

DGQBCKAZUSBZND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.